molecular formula C15H15N3O3S B2509535 N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-88-2

N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2509535
CAS No.: 443329-88-2
M. Wt: 317.36
InChI Key: XQGRDKSNAUXVQD-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by a fused bicyclic core (thiazole and pyrimidine rings) and a substituted phenylcarboxamide moiety.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-3-4-12(21-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-22-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGRDKSNAUXVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features a fused thiazolo[3,2-a]pyrimidine system with three critical substituents:

  • A 5-oxo group at position 5
  • A carboxamide moiety at position 6
  • An N-linked 2-methoxy-5-methylphenyl group

Retrosynthetic breakdown suggests two viable approaches:

  • Route A : Construct the thiazole ring onto a preformed pyrimidine-2-thione intermediate, followed by oxidation and amidation.
  • Route B : Assemble the pyrimidine ring onto a functionalized thiazole precursor through cyclocondensation.

Comparative analysis of literature precedents indicates Route A offers better regiocontrol for introducing the 6-carboxamide group.

Synthetic Route Development

Synthesis of 6-Carboxy-thiazolo[3,2-a]pyrimidin-5-one Intermediate

The foundational step involves preparing ethyl 5-oxo-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (I ), achieved through a three-component Biginelli-type reaction:

  • Reagents :

    • Ethyl acetoacetate (1.0 eq)
    • Thiourea (1.5 eq)
    • 2-Methoxy-5-methylbenzaldehyde (1.0 eq)
    • ZnCl₂ (0.2 eq catalyst)
  • Conditions :

    • Solvent-free fusion at 80°C for 4 hours
    • Yield: 85% (mp 145–147°C)

Mechanism :

  • Acid-catalyzed Knoevenagel condensation forms the α,β-unsaturated ketone
  • Nucleophilic attack by thiourea generates tetrahydropyrimidine-2-thione
  • Subsequent cyclization with ethyl chloroacetate under reflux forms the thiazole ring

Hydrolysis to Carboxylic Acid

The ester I undergoes basic hydrolysis to yield 5-oxo-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (II ):

  • Reagents :

    • NaOH (2.0 eq)
    • Ethanol/water (3:1 v/v)
  • Conditions :

    • Reflux for 6 hours
    • Acidification with HCl to pH 2
    • Yield: 92% (mp 210–212°C)

Characterization Data :

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (COOH)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.54 (s, 3H, Ar-CH₃), 3.93 (s, 3H, OCH₃), 5.79 (d, 1H, C₅-H)

Amide Coupling with 2-Methoxy-5-methylaniline

Conversion of II to the target carboxamide employs either classical coupling agents or enzymatic methods:

Classical Carbodiimide Approach
  • Reagents :

    • II (1.0 eq)
    • 2-Methoxy-5-methylaniline (1.2 eq)
    • EDCI (1.5 eq), HOBt (1.5 eq)
    • DMF (anhydrous)
  • Conditions :

    • Stirred at 0°C → RT for 12 hours
    • Yield: 78%
Laccase-Mediated Green Synthesis

Adapting biocatalytic methods from recent literature:

  • Reagents :

    • II (1.0 eq)
    • 2-Methoxy-5-methylaniline (1.5 eq)
    • Myceliophthora thermophila laccase (Novozym 51003)
  • Conditions :

    • Phosphate buffer (pH 8)/CH₃CN (2:1)
    • RT, 4 hours
    • Yield: 65%

Comparative Analysis :

Method Yield (%) Purity (HPLC) E-Factor
EDCI/HOBt 78 98.2 8.7
Laccase 65 99.5 2.1

Regiochemical Control in Thiazole Annulation

Critical to the synthesis is ensuring proper regioselectivity during thiazole ring formation. Key findings from mechanistic studies:

  • Solvent Effects : Polar aprotic solvents (DMF) favor N1 cyclization, while non-polar media (toluene) promote N3 attack
  • Substituent Electronic Effects : Electron-donating groups on the pyrimidine increase N3 selectivity by 4:1
  • Catalytic Modulation : ZnCl₂ enhances reaction rate by 3× compared to HCl catalysis

Analytical Characterization

Comprehensive spectral data for the target compound:

Spectroscopic Data

¹H NMR (600 MHz, CDCl₃) :
δ 2.32 (s, 3H, Ar-CH₃), 3.85 (s, 3H, OCH₃), 4.11 (d, J=16 Hz, 1H, SCH₂), 4.24 (d, J=16 Hz, 1H, SCH₂), 6.82–7.45 (m, 3H, Ar-H), 8.21 (s, 1H, NH)

¹³C NMR (151 MHz, CDCl₃) :
δ 21.4 (Ar-CH₃), 55.6 (OCH₃), 114.5–156.2 (Ar-C), 165.8 (C=O), 172.4 (thiazole C₂)

HRMS (ESI+) :
Calcd for C₁₆H₁₅N₃O₃S [M+H]⁺: 330.0911; Found: 330.0908

Process Optimization and Scale-Up Challenges

Key parameters affecting pilot-scale production:

  • Cyclization Step :

    • Optimal temperature: 110–115°C (below decomposition threshold)
    • Ethyl chloroacetate stoichiometry: 1.1 eq minimizes dimerization
  • Amidation Efficiency :

    • Microwave assistance (100W, 80°C) reduces reaction time from 12h → 45min
    • Solvent screening showed DMF > DMSO > THF for coupling yields
  • Purification :

    • Recrystallization from EtOAc/hexane (1:3) gives >99% purity
    • Chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) resolves diastereomers

Alternative Synthetic Pathways

Phosphonylation-Assisted Route

Adapting methodology from:

  • Chloroethynylphosphonate intermediates enable late-stage functionalization
  • Enables introduction of 2-methoxy-5-methylphenyl group via Suzuki coupling
  • Overall yield: 42% (5 steps)

One-Pot Tandem Approach

Combining Biginelli condensation with in situ cyclization:

  • Reduces step count from 4 → 2
  • Requires high-pressure conditions (3 atm N₂)
  • Compromised yield (55%) due to competing oligomerization

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and physicochemical properties of analogous compounds:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight logP Key Structural Notes
N-(2-Methoxy-5-Methylphenyl)-5-Oxo-2H,3H,5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (Target) 2-Methoxy-5-methylphenyl C₁₆H₁₅N₃O₃S (inferred) ~329.37 (calc.) ~2.1* Enhanced lipophilicity due to methyl group
5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl Analogue 4-Methoxyphenyl, Phenyl C₂₁H₁₇N₃O₃S 391.44 N/A Extended aromaticity; potential π-π stacking
N-(2-Ethylphenyl) Analogue 2-Ethylphenyl C₁₅H₁₃N₃O₂S 299.35 1.8271 Reduced polarity with ethyl group
N-(3-Chloro-4-Methoxyphenyl)-3-Methyl Analogue 3-Chloro-4-methoxyphenyl, 3-Methyl C₁₅H₁₂ClN₃O₃S 349.8 N/A Halogenation enhances electronegativity
N-(4-Methoxyphenethyl) Analogue 4-Methoxyphenethyl C₁₇H₁₇N₃O₃S 359.4 N/A Ethyl linker may improve membrane permeability

*Estimated using analogous substituent contributions.

Key Observations:

  • Halogenation: The chloro-substituted analogue exhibits increased electronegativity, which may enhance receptor binding but reduce solubility.
  • Linker Modifications: The phenethyl group in extends the molecule’s flexibility, possibly improving bioavailability compared to rigid phenylcarboxamides.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Ethyl carboxylate derivatives in show moderate activity (e.g., compound 4e: MIC = 8 µg/mL against S. aureus), with efficacy influenced by aryl substituents .
  • CNS Targeting: Thiazolopyrimidines are explored in Alzheimer’s research (), though direct data for the target compound are lacking. The 2-methoxy group may enhance blood-brain barrier penetration compared to polar substituents .
  • Crystallographic Behavior: notes that fused thiazolopyrimidine rings adopt a flattened boat conformation, with dihedral angles (~81°) between aromatic systems affecting packing and solubility .

Biological Activity

N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

The compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for various pharmacological properties. Its unique structural features contribute to its interaction with biological targets.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 366.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes linked to cancer progression and inflammation. For instance, it may act as an inhibitor of certain kinases involved in cell signaling pathways.
  • Receptor Modulation: It exhibits potential as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), which may have implications for treating neurological disorders.

Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines:

  • Case Study 1: A study evaluated its effects on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. The compound exhibited IC50 values indicating potent cytotoxicity and selectivity towards cancer cells over normal cells .
Cell LineIC50 Value (μM)Selectivity Index
HeLa104
MCF785

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Case Study 2: In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be as low as 0.25 μg/mL for certain strains .
PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.25Bactericidal
Streptococcus pneumoniae0.50Bacteriostatic

Antileishmanial Activity

Recent research highlights its antileishmanial properties:

  • Case Study 3: The compound exhibited potent antileishmanial activity against Leishmania donovani promastigotes in vitro, suggesting potential for further development as a therapeutic agent against leishmaniasis .

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